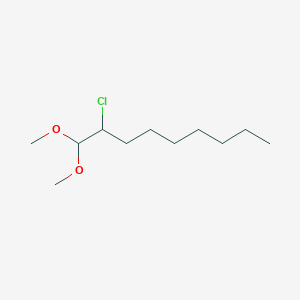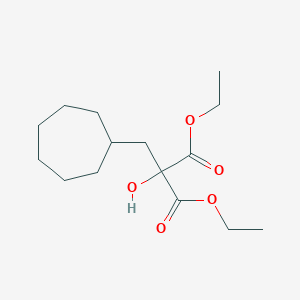
Diethyl (cycloheptylmethyl)(hydroxy)propanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl (cycloheptylmethyl)(hydroxy)propanedioate is an organic compound that belongs to the class of malonic esters. Malonic esters are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound features a cycloheptylmethyl group, a hydroxy group, and two ethyl ester groups attached to a propanedioate backbone.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of diethyl (cycloheptylmethyl)(hydroxy)propanedioate typically involves the alkylation of diethyl malonate. The process begins with the deprotonation of diethyl malonate using a strong base such as sodium ethoxide in ethanol. This generates the enolate ion, which is a good nucleophile. The enolate ion then undergoes nucleophilic substitution with cycloheptylmethyl bromide to form the desired product .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and concentration of reagents. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction.
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl (cycloheptylmethyl)(hydroxy)propanedioate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The ester groups can participate in nucleophilic substitution reactions, where the ethoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium ethoxide in ethanol.
Major Products Formed
Oxidation: Formation of diethyl (cycloheptylmethyl)propanedioate.
Reduction: Formation of diethyl (cycloheptylmethyl)(hydroxy)propanediol.
Substitution: Formation of various substituted malonates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Diethyl (cycloheptylmethyl)(hydroxy)propanedioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme-catalyzed reactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of specialty chemicals and pharmaceuticals
Wirkmechanismus
The mechanism of action of diethyl (cycloheptylmethyl)(hydroxy)propanedioate involves its interaction with specific molecular targets. For instance, in biochemical studies, it may act as a substrate for enzymes that catalyze ester hydrolysis. The hydroxy group can form hydrogen bonds with active site residues, facilitating the catalytic process. The cycloheptylmethyl group may enhance the compound’s binding affinity and specificity for certain enzymes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethyl malonate: A simpler malonic ester without the cycloheptylmethyl and hydroxy groups.
Diethyl (phenylmethyl)malonate: Contains a phenylmethyl group instead of a cycloheptylmethyl group.
Diethyl (hydroxymethyl)malonate: Contains a hydroxymethyl group instead of a hydroxy group.
Uniqueness
Diethyl (cycloheptylmethyl)(hydroxy)propanedioate is unique due to the presence of both the cycloheptylmethyl and hydroxy groups. These functional groups confer distinct chemical properties and reactivity, making it a valuable compound for specialized applications in organic synthesis and biochemical research .
Eigenschaften
CAS-Nummer |
90107-13-4 |
|---|---|
Molekularformel |
C15H26O5 |
Molekulargewicht |
286.36 g/mol |
IUPAC-Name |
diethyl 2-(cycloheptylmethyl)-2-hydroxypropanedioate |
InChI |
InChI=1S/C15H26O5/c1-3-19-13(16)15(18,14(17)20-4-2)11-12-9-7-5-6-8-10-12/h12,18H,3-11H2,1-2H3 |
InChI-Schlüssel |
QVBSBDZNEHAPAO-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(CC1CCCCCC1)(C(=O)OCC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


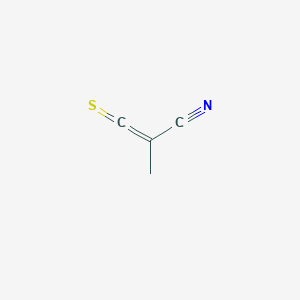
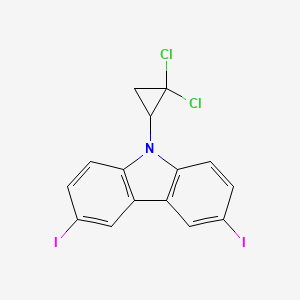
![Diethyl [(2,6-diaminophenyl)methyl]phosphonate](/img/structure/B14371582.png)
![2-[(E)-(4-Methylphenyl)diazenyl]naphthalen-1-amine](/img/structure/B14371597.png)
methanone](/img/structure/B14371605.png)


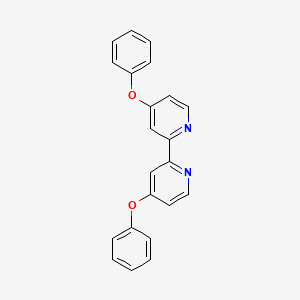
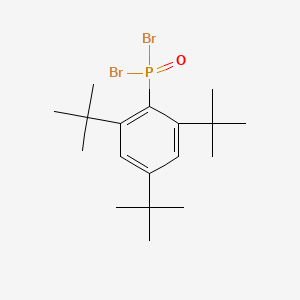
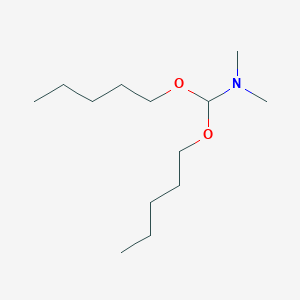
![2-[(2-Nitrobenzoyl)oxy]benzoic acid](/img/structure/B14371621.png)
![3,3'-[(2-Bromo-2-cyanoethyl)azanediyl]dipropanenitrile](/img/structure/B14371626.png)
![6-Methylidenebicyclo[3.2.1]octan-2-one](/img/structure/B14371631.png)
